molecular formula C12H14O7 B013833 Phenyl-beta-D-glucuronide CAS No. 17685-05-1

Phenyl-beta-D-glucuronide

Cat. No.: B013833
CAS No.: 17685-05-1
M. Wt: 270.23 g/mol
InChI Key: WVHAUDNUGBNUDZ-GOVZDWNOSA-N
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Description

Phenyl-d5 .beta.-D-Glucuronide is a deuterium-labeled derivative of Phenyl .beta.-D-Glucuronide. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C12H9D5O7 and a molecular weight of 275.27 . It is often used as a reference standard in various analytical techniques, including chromatography and mass spectrometry .

Biochemical Analysis

Biochemical Properties

Phenyl glucuronide plays a crucial role in biochemical reactions, particularly in the detoxification and excretion of phenolic compounds. The enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the conjugation of phenol with glucuronic acid to form phenyl glucuronide. This reaction occurs primarily in the liver, where UGT enzymes are highly expressed. Phenyl glucuronide interacts with various proteins and enzymes, including transporters such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its transport and excretion .

Cellular Effects

Phenyl glucuronide influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides, releasing the aglycone (phenol) and glucuronic acid. This interaction can impact cellular detoxification processes and influence the cellular response to phenolic compounds . Additionally, phenyl glucuronide’s presence in cells can modulate the expression of genes involved in detoxification and metabolic pathways.

Molecular Mechanism

The molecular mechanism of phenyl glucuronide involves its formation through the glucuronidation of phenol by UGT enzymes. This process increases the hydrophilicity of phenol, facilitating its excretion. Phenyl glucuronide can bind to transport proteins such as OATs and MRPs, which mediate its transport across cellular membranes. The compound can also inhibit or activate enzymes involved in its metabolism, such as β-glucuronidase, influencing the release of phenol and glucuronic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl glucuronide can change over time due to its stability and degradation. Studies have shown that phenyl glucuronide is relatively stable under physiological conditions but can be hydrolyzed by β-glucuronidase, releasing phenol and glucuronic acid. Long-term exposure to phenyl glucuronide in in vitro and in vivo studies has demonstrated its impact on cellular detoxification processes and metabolic pathways .

Dosage Effects in Animal Models

The effects of phenyl glucuronide vary with different dosages in animal models. At low doses, phenyl glucuronide is generally well-tolerated and facilitates the excretion of phenolic compounds. At high doses, it can exhibit toxic effects, including disruption of cellular detoxification processes and potential accumulation of phenol, leading to adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.

Metabolic Pathways

Phenyl glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway for the detoxification of phenolic compounds. The enzyme UGT catalyzes the conjugation of phenol with glucuronic acid to form phenyl glucuronide. This pathway enhances the solubility of phenol, facilitating its excretion through urine and bile. Phenyl glucuronide can also interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Phenyl glucuronide is transported and distributed within cells and tissues through various transporters and binding proteins. Organic anion transporters (OATs) and multidrug resistance proteins (MRPs) play a significant role in the transport of phenyl glucuronide across cellular membranes. These transporters facilitate the movement of phenyl glucuronide from the liver to the bile and from the kidneys to the urine, aiding in its excretion .

Subcellular Localization

The subcellular localization of phenyl glucuronide is primarily within the cytoplasm, where it interacts with enzymes and transporters involved in its metabolism and transport. Phenyl glucuronide can also be found in the endoplasmic reticulum, where UGT enzymes are located, facilitating its formation. Additionally, the compound may be localized in lysosomes, where β-glucuronidase can hydrolyze it, releasing phenol and glucuronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-d5 .beta.-D-Glucuronide can be synthesized through the deuteration of Phenyl .beta.-D-Glucuronide. The process involves the incorporation of deuterium atoms into the phenyl ring of the glucuronide molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated reagents .

Industrial Production Methods

Industrial production of Phenyl-d5 .beta.-D-Glucuronide typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Phenyl-d5 .beta.-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Phenyl-d5 .beta.-D-Glucuronide exerts its effects through its stable isotope labeling, which allows for precise quantitation and tracing in analytical studies. The deuterium atoms in the compound do not significantly alter its chemical properties but provide a distinct mass difference that can be detected using mass spectrometry. This enables researchers to track the compound’s metabolism and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl-d5 .beta.-D-Glucuronide is unique due to its stable isotope labeling, which provides distinct advantages in analytical studies. The deuterium atoms allow for precise quantitation and tracing, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHAUDNUGBNUDZ-GOVZDWNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601034474
Record name Phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenol glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17685-05-1
Record name Phenol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17685-05-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl beta-D-glucopyranosiduronic acid
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Record name Phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl β-D-glucopyranosiduronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyl-beta-D-glucuronide
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Phenyl-beta-D-glucuronide
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Phenyl-beta-D-glucuronide
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Phenyl-beta-D-glucuronide
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Phenyl-beta-D-glucuronide
Reactant of Route 6
Phenyl-beta-D-glucuronide
Customer
Q & A

Q1: What is the primary route of phenol elimination in many species, including humans?

A1: Phenol is primarily eliminated through urinary excretion after undergoing biotransformation. []

Q2: What are the major metabolites of phenol?

A2: The primary metabolites of phenol are phenyl sulfate and, to a lesser extent, phenyl glucuronide. []

Q3: How does the ratio of sulfate to glucuronide conjugates differ between carnivorous/insectivorous animals and herbivores/folivores?

A3: Carnivorous and insectivorous animals generally exhibit a higher reliance on sulfuric acid for conjugation, resulting in a higher ratio of sulfate to glucuronide conjugates compared to herbivores and folivores. []

Q4: Are there significant differences in phenol metabolism between marsupials and eutherians?

A4: Research suggests that there are no significant differences in phenol metabolism between marsupials and eutherians. Both groups produce similar metabolites, including phenyl glucuronide, phenyl sulfate, quinol glucuronide, and quinol sulfate. []

Q5: What is the role of bacteria in the metabolism of phenol in fish, specifically zebra fish?

A5: Bacteria present in the aquatic environment can influence phenol metabolism in fish. Studies on zebra fish have shown that bacteria can deconjugate phenol conjugates, specifically hydrolyzing phenyl glucuronide both in vitro and in vivo. []

Q6: Does the mode of phenol exposure influence its metabolism in fish?

A6: Yes, the route of exposure affects phenol metabolism in fish. Studies using goldfish observed differing levels of metabolism based on exposure route, with dietary exposure leading to the highest metabolism, followed by uptake from the surrounding water, and lastly, intraperitoneal injection. []

Q7: Can phenyl glucuronide be further metabolized or is it excreted directly?

A7: While phenyl glucuronide is generally considered a final metabolite destined for excretion, research indicates that it can be hydrolyzed back to phenol by bacterial beta-glucuronidase, particularly in the gut. [, ] This highlights the complex interplay between host and gut microbiome in xenobiotic metabolism.

Q8: How does the co-administration of cyclosporine and sirolimus impact mycophenolic acid pharmacokinetics in renal transplant patients?

A8: Co-administration of mycophenolate mofetil with sirolimus results in higher mycophenolic acid exposure and lower metabolite exposure compared to co-administration with cyclosporine. This difference is likely due to cyclosporine's influence on the biliary excretion of mycophenolic acid metabolites rather than direct inhibition of mycophenolic acid metabolism. []

Q9: What is the role of the SLCO1B1 gene in mycophenolic acid tolerance in renal transplant recipients?

A9: The SLCO1B1 gene encodes the hepatic uptake transporter OATP1B1. The SLCO1B1*5 allele has been linked to a reduced risk of mycophenolic acid-related adverse drug reactions, likely due to decreased transport of MPA metabolites, phenyl glucuronide, and acyl glucuronide, by the variant transporter. []

Q10: Does renal impairment affect the pharmacokinetics of mycophenolic acid and its glucuronide metabolite in renal transplant recipients?

A10: Yes, renal impairment leads to significantly increased area under the curve (AUC) and pre-dose concentrations of mycophenolic acid glucuronide compared to patients with normal renal function. While mycophenolic acid pre-dose concentrations were also elevated, no significant difference in its AUC was observed. This highlights the importance of considering renal function when dosing mycophenolate mofetil. []

Q11: Which analytical techniques are commonly used to measure phenyl glucuronide and other related metabolites?

A11: Several analytical methods are employed to measure phenyl glucuronide and other metabolites, including high-performance liquid chromatography (HPLC) often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , ]

Q12: What is microdialysis, and how has it been used to study phenyl glucuronide kinetics in fish?

A12: Microdialysis is a sampling technique enabling continuous in vivo collection of unbound chemicals in fluids like blood. It has been successfully applied in rainbow trout to study the kinetics of both phenol and phenyl glucuronide, providing valuable insights into the in vivo processes of absorption, metabolism, and elimination. [, , , ]

Q13: Can phenyl glucuronide, despite being a detoxification product, still have biological effects?

A13: Although phenyl glucuronide exhibits increased water solubility compared to phenol, it can still interact with and potentially disrupt cell membrane transport mechanisms, suggesting a potential for biological effects. []

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